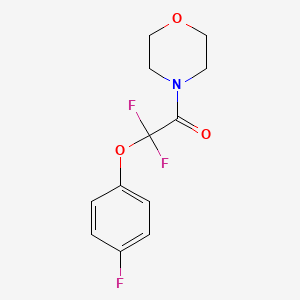

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include reactions used to synthesize the compound or reactions the compound participates in.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability.Applications De Recherche Scientifique

Electrophilic Fluorination Agents

Research has identified compounds derived from nitrogen heterocycles as effective electrophilic fluorinating agents. For example, compounds like Bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl)-ethane and -propane tetratriflates have been prepared by direct fluorination, showing the potential for site-specific electrophilic fluorination of model substrates such as 1-morpholinocyclohexene and phenol, indicating a broad applicability in synthetic chemistry (Banks et al., 1997).

Stereoselective Synthesis

The stereoselective synthesis of compounds like Aprepitant, an NK(1) receptor antagonist, demonstrates the relevance of morpholino groups in medicinal chemistry. This process involves direct condensation and coupling steps leading to the formation of alpha-(fluorophenyl)morpholine derivatives, showcasing the role of fluorine and morpholine in the efficient synthesis of therapeutically relevant molecules (Brands et al., 2003).

Fluorination Reagents

Diethylaminodifluorosulfinium and morpholinodifluorosulfinium salts have been highlighted as crystalline fluorinating agents that are more stable and easier to handle than their predecessors. These agents, when used with appropriate promoters, effectively convert alcohols to alkyl fluorides and carbonyls to gem-difluorides, demonstrating their utility in organic synthesis for introducing fluorine into molecules (L’Heureux et al., 2010).

Hydrogen Bonding in Salts

The study of morpholinium salts of various phenoxyacetic acid analogs has revealed interesting hydrogen-bonding patterns, providing insights into the molecular interactions and structural characteristics of these compounds. This research aids in understanding the solid-state chemistry of morpholino-containing compounds and their potential applications (Smith & Lynch, 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or ways the synthesis could be improved.

For a specific compound, you would need to consult the relevant scientific literature. Please note that interpreting this information often requires specialized knowledge in chemistry or a related field. If you have access to a library or a database like PubMed or SciFinder, these can be good resources for finding information on a specific compound. If you’re doing this as part of a class or a job, don’t hesitate to ask your teacher or colleagues for help. They can often provide guidance or point you to useful resources.

Propriétés

IUPAC Name |

2,2-difluoro-2-(4-fluorophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c13-9-1-3-10(4-2-9)19-12(14,15)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWOESFOGGABAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(OC2=CC=C(C=C2)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)

![Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2562131.png)

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)